molecular formula C15H9NO3 B1656305 3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one CAS No. 5213-88-7

3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one

Cat. No.: B1656305
CAS No.: 5213-88-7
M. Wt: 251.24 g/mol
InChI Key: PPFBVVKWYQVYKJ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitrophenyl group and a phenyl group attached to a propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one typically involves the reaction of 3-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Reduction: 3-(3-Aminophenyl)-1-phenylprop-2-yn-1-one.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Halogenated derivatives like 3-(3-Bromophenyl)-1-phenylprop-2-yn-1-one.

Scientific Research Applications

3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one: Similar structure but with the nitro group in the para position.

    3-(3-Nitrophenyl)-1-phenylprop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

3-(3-Nitrophenyl)-1-phenyl-2-propyn-1-one is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules

Properties

CAS No.

5213-88-7

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

3-(3-nitrophenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-8,11H

InChI Key

PPFBVVKWYQVYKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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